[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester
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Overview
Description
“[1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester” is a chemical compound with the CAS Number: 344779-08-4 . Its IUPAC name is ethyl 1,4’-bipiperidine-4-carboxylate . The compound has a molecular weight of 240.35 .
Molecular Structure Analysis
The InChI code for “[1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester” is 1S/C13H24N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h11-12,14H,2-10H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester” has a molecular weight of 240.35 . Its linear formula is C13H24N2O2 .Scientific Research Applications
Catalytic Hydrogenation
A catalytic system for hydrogenation of carboxylic acid esters to alcohols using a cobalt pincer catalyst precursor has been developed. This system effectively hydrogenates various esters, including ethyl esters, to produce alcohols. This process is significant in the context of biomass-derived compounds and their transformation into valuable chemicals (Yuwen et al., 2017).
Ligand Synthesis
The synthesis of 4-carboxy-1,8-naphthyridines and related compounds, which are useful as ligands in metal complexes, can be achieved through Pfitzinger-type chemistry. This process involves the use of ethyl esters as intermediates, highlighting their role in the creation of bi- and tridentate ligands (Zong et al., 2008).
Synthesis of Antibacterial Agents
Ethyl esters of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and evaluated for antibacterial properties. These compounds have shown effectiveness against E. coli and other gram-negative bacterial infections, indicating their potential as antibacterial agents (Santilli et al., 1975).
Intermediate in Anticoagulant Synthesis
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is an important intermediate in synthesizing the anticoagulant apixaban. X-ray powder diffraction data for this compound have been reported, showcasing its role in pharmaceutical synthesis (Wang et al., 2017).
Synthetic Intermediate
The synthesis of enantiomerically pure bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester, a valuable synthetic intermediate, has been achieved using a retro-Diels-Alder reaction. This compound is significant in organic synthesis (Moher, 1996).
Ring-Closing Metathesis Synthesis
A diastereoselective synthesis of a functionalized cyclohexene skeleton was accomplished using ring-closing metathesis and diastereoselective Grignard reactions. This process involved the synthesis of cyclohex-1-ene-carboxylic acid ethyl ester derivatives, illustrating their utility in complex organic syntheses (Cong & Yao, 2006).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-piperidin-4-ylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h11-12,14H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEZHBHHHAZLBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester | |
CAS RN |
344779-08-4 |
Source
|
Record name | Ethyl [1,4′-bipiperidine]-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344779-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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